molecular formula C18H19Cl2N3O3S B5027015 N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide

N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B5027015
M. Wt: 428.3 g/mol
InChI Key: WVSNYMPJUHZGDN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s unique structure, featuring a dichlorophenyl group and a piperazine moiety, suggests potential biological activity.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3S/c1-22-7-9-23(10-8-22)18(24)13-3-2-4-15(11-13)27(25,26)21-17-12-14(19)5-6-16(17)20/h2-6,11-12,21H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSNYMPJUHZGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide typically involves multiple steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 2,5-dichloroaniline with a sulfonyl chloride derivative under basic conditions.

    Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also incorporate continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide likely involves interactions with specific molecular targets. These could include enzymes or receptors, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dichlorophenyl)-3-(4-methylpiperazine-1-carbonyl)benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the piperazine moiety. These features may confer unique biological activities and pharmacological properties, distinguishing it from other sulfonamide compounds.

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